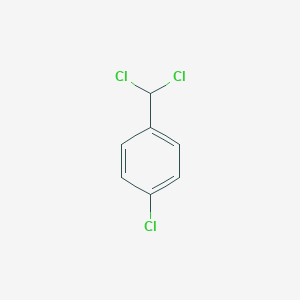

1-chloro-4-(dichloromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHNJDGWDOQJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065683 | |

| Record name | 4-Chlorobenzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13940-94-8 | |

| Record name | 4-Chlorobenzal chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13940-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzal chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013940948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-chloro-4-(dichloromethyl)benzene from 4-chlorotoluene

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-(dichloromethyl)benzene from 4-Chlorotoluene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-4-(dichloromethyl)benzene, a pivotal intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[1][2] The primary industrial route, the free-radical photochlorination of 4-chlorotoluene, is explored in detail. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, discusses methods for characterization, and outlines critical safety procedures. It is intended for researchers, chemists, and professionals in the field of chemical and drug development who require a deep, practical understanding of this synthetic transformation.

Introduction and Significance

1-Chloro-4-(dichloromethyl)benzene, also known as 4-chlorobenzal chloride, is a dichlorinated aromatic compound of significant industrial value. Its utility stems from the reactive dichloromethyl group, which can be readily hydrolyzed to form the corresponding aldehyde (4-chlorobenzaldehyde) or subjected to other nucleophilic substitutions. This makes it a versatile building block for more complex molecules.[3][4] The most direct and economically viable method for its synthesis is the controlled side-chain chlorination of 4-chlorotoluene.[5] This process, while straightforward in principle, requires precise control over reaction conditions to maximize the yield of the desired product and minimize the formation of under- and over-chlorinated byproducts.

Scientific Principles: The Mechanism of Free-Radical Chlorination

The conversion of 4-chlorotoluene to 1-chloro-4-(dichloromethyl)benzene is a classic example of a free-radical chain reaction, specifically targeting the benzylic hydrogens of the methyl group.[6][7] This selectivity is achieved under conditions that favor radical formation, such as exposure to ultraviolet (UV) light or the use of chemical radical initiators at elevated temperatures.[8][9] This contrasts sharply with electrophilic aromatic substitution (ring chlorination), which occurs under different conditions, typically at lower temperatures and in the presence of a Lewis acid catalyst like FeCl₃.[10][11]

The free-radical mechanism proceeds in three distinct stages:

-

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an input of energy, typically from UV light.

Cl₂ + hν (UV light) → 2 Cl•

-

Propagation: This is a two-step cycle that forms the product and regenerates the chlorine radical, allowing the chain reaction to continue.

-

Step A (Hydrogen Abstraction): A chlorine radical abstracts a hydrogen atom from the methyl group of 4-chlorotoluene, forming a resonance-stabilized 4-chlorobenzyl radical and hydrogen chloride (HCl). This step is highly favored because the resulting benzylic radical is stabilized by the adjacent aromatic ring.[6][10]

Cl-C₆H₄-CH₃ + Cl• → Cl-C₆H₄-CH₂• + HCl

-

Step B (Chlorine Transfer): The 4-chlorobenzyl radical reacts with another molecule of chlorine to yield the first product, 4-chlorobenzyl chloride, and a new chlorine radical.

Cl-C₆H₄-CH₂• + Cl₂ → Cl-C₆H₄-CH₂Cl + Cl•

The propagation cycle then repeats with the newly formed 4-chlorobenzyl chloride, abstracting a second hydrogen to form the target compound, 1-chloro-4-(dichloromethyl)benzene.

Cl-C₆H₄-CH₂Cl + Cl• → Cl-C₆H₄-CHCl• + HCl

Cl-C₆H₄-CHCl• + Cl₂ → Cl-C₆H₄-CHCl₂ + Cl•

-

-

Termination: The chain reaction ceases when two radicals combine to form a stable molecule. These are low-probability events but become more frequent as the concentration of reactants decreases.

Cl• + Cl• → Cl₂

Cl-C₆H₄-CHCl• + Cl• → Cl-C₆H₄-CHCl₂

Precise control is paramount, as the reaction can continue, replacing the final benzylic hydrogen to form the primary byproduct, 1-chloro-4-(trichloromethyl)benzene (4-chlorobenzotrichloride).[12][13] Monitoring the reaction progress is therefore essential to stop the chlorination at the desired stage.

Caption: Free-radical chain mechanism for the synthesis of 1-chloro-4-(dichloromethyl)benzene.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of 1-chloro-4-(dichloromethyl)benzene. All operations must be conducted in a well-ventilated fume hood.

3.1. Materials and Equipment

| Reagent/Material | Formula | Molar Mass | Quantity | Notes |

|---|---|---|---|---|

| 4-Chlorotoluene | C₇H₇Cl | 126.58 g/mol | 126.6 g (1.0 mol) | ≥99% purity, distilled |

| Chlorine Gas | Cl₂ | 70.90 g/mol | ~142 g (2.0 mol) | Anhydrous, from cylinder |

| Equipment | ||||

| 500 mL 3-necked flask | 1 | Oven-dried | ||

| Reflux condenser | 1 | With gas outlet to a scrubber | ||

| Gas inlet tube | 1 | Extending below the liquid surface | ||

| UV immersion lamp | 1 | Or external high-wattage photolamp | ||

| Magnetic stirrer & stir bar | 1 | |||

| Gas flow meter | 1 | To control chlorine addition |

| Scrubber | | | 1 | Filled with NaOH solution for HCl/Cl₂ |

3.2. Reaction Setup

-

Assemble the dry 3-necked flask with the magnetic stir bar, reflux condenser, and gas inlet tube.

-

Position the UV lamp to irradiate the flask's contents effectively.[14]

-

Connect the outlet of the reflux condenser to a gas scrubber containing aqueous sodium hydroxide to neutralize the byproduct HCl gas and any unreacted chlorine.

-

Connect the gas inlet tube to a cylinder of chlorine gas via a flow meter and a drying tube (e.g., filled with CaCl₂).

3.3. Procedure

-

Charge the reaction flask with 126.6 g (1.0 mol) of 4-chlorotoluene.

-

Begin stirring and heat the flask to approximately 100-110°C. The reaction is typically carried out at or near the boiling point of the mixture.[14]

-

Turn on the UV lamp to initiate the reaction.

-

Slowly introduce a stream of dry chlorine gas below the surface of the liquid. The rate should be controlled so that the yellow-green color of chlorine does not persist in the condenser, indicating it is being consumed.[14]

-

The reaction is exothermic; maintain the temperature by adjusting the heating mantle. A vigorous evolution of HCl gas will be observed.

-

Monitor the reaction's progress by periodically measuring the weight of the reaction flask. The theoretical weight gain for the formation of the dichloromethyl product is 69.9 g (2 moles of Cl minus 2 moles of H). The reaction should be stopped when the weight gain approaches this value. Alternatively, samples can be withdrawn and analyzed by Gas Chromatography (GC).[15]

-

Once the target conversion is reached, stop the chlorine flow, turn off the UV lamp, and switch off the heating.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) for 15-20 minutes while cooling to remove any dissolved HCl and residual chlorine.[12]

3.4. Work-up and Purification

-

The crude product is a mixture of unreacted 4-chlorotoluene, 4-chlorobenzyl chloride, the desired 1-chloro-4-(dichloromethyl)benzene, and 4-chlorobenzotrichloride.

-

Assemble a vacuum distillation apparatus.

-

Carefully transfer the crude reaction mixture to the distillation flask.

-

Fractionally distill the mixture under reduced pressure. The different components will distill based on their boiling points.[12][14][16]

-

Fraction 1: 4-Chlorotoluene

-

Fraction 2: 4-Chlorobenzyl chloride

-

Fraction 3 (Product): 1-Chloro-4-(dichloromethyl)benzene (Boiling Point: ~108°C at 1.33 kPa / 10 Torr) [3]

-

Residue: 4-Chlorobenzotrichloride and other high-boiling impurities.

-

-

Collect the product fraction, weigh it, and calculate the yield. A typical yield for this controlled reaction is in the range of 60-75%.

Characterization and Quality Control

The identity and purity of the synthesized 1-chloro-4-(dichloromethyl)benzene must be confirmed through analytical methods.

| Property | Value | Method of Analysis |

| Molecular Formula | C₇H₅Cl₃ | Elemental Analysis, Mass Spec |

| Molecular Weight | 195.47 g/mol | Mass Spectrometry |

| Boiling Point | ~234°C (atm), ~108°C (1.33 kPa)[3] | Distillation |

| Density | ~1.39 g/cm³ at 20°C[3] | Densitometry |

| Appearance | Colorless liquid or oil[3] | Visual Inspection |

| Purity | >95% (typical) | Gas Chromatography (GC) |

Spectroscopic Data:

-

¹H NMR: Expected signals include a singlet for the dichloromethyl proton (-CHCl₂) and multiplets for the aromatic protons. The chemical shift of the -CHCl₂ proton is distinct from the -CH₂Cl (~4.6 ppm) and -CH₃ (~2.4 ppm) protons of the intermediate and starting material, respectively.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing three chlorine atoms.

-

Infrared (IR) Spectroscopy: Key absorptions will correspond to C-H (aromatic and alkyl), C=C (aromatic), and C-Cl bonds.

Safety and Hazard Management

This synthesis involves highly hazardous materials and must be performed with strict adherence to safety protocols.

-

4-Chlorotoluene: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.[17][18]

-

Chlorine Gas: Acutely toxic, causes severe skin burns and eye damage. It is a strong oxidizer and reacts violently with many materials. Inhalation can be fatal.

-

1-Chloro-4-(dichloromethyl)benzene: Harmful if swallowed, causes skin irritation and serious eye irritation. May cause respiratory irritation.[19]

-

Hydrogen Chloride Gas: A corrosive gas that is produced as a byproduct. It can cause severe respiratory and skin burns.

Mandatory Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles at all times.

-

Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent exposure to toxic gases and vapors.

-

Scrubber: A properly functioning caustic scrubber is essential to neutralize the highly toxic HCl and Cl₂ off-gases.

-

Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible. Ensure a chlorine gas leak detection and response plan is in place.

-

Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of 1-chloro-4-(dichloromethyl)benzene via free-radical chlorination of 4-chlorotoluene is a robust and scalable industrial process. Success hinges on a thorough understanding of the underlying radical chain mechanism and the implementation of precise control over reaction parameters, particularly the stoichiometry of chlorine addition and reaction time. By carefully monitoring the process and adhering to stringent safety protocols, researchers and chemists can effectively produce this valuable chemical intermediate with high purity and in good yield.

References

-

Wikipedia. Photochlorination. [Link]

-

J-Stage. Photochlorination of Toluene in a Bubble Column Photochemical Reactor. [Link]

- Google Patents.

-

Reaction Chemistry & Engineering (RSC Publishing). Photochlorination of toluene – the thin line between intensification and selectivity. Part 2: selectivity. [Link]

-

National Institutes of Health (NIH). Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C H Coupling with Oxidatively Sensitive Nucleophiles. [Link]

-

Chemistry Steps. Reactions at the Benzylic Position. [Link]

-

PubChem - National Institutes of Health (NIH). 4-Chlorotoluene. [Link]

-

Testbook. Toluene reacts with chlorine in the presence of light to give. [Link]

-

Chemistry Stack Exchange. Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?. [Link]

-

Carl ROTH. Safety Data Sheet: 1,4-Dichlorobenzene D4. [Link]

-

The Organic Chemistry Tutor. Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. [Link]

-

Gauth. What is the major product when 4-chlorotoluene is reacted with chlorine in the presence of [Chemistry]. [Link]

-

Quora. What is the major product when 4-chlorotoluene is reacted with chlorine in the presence of sunlight followed by hydrolysis and heat?. [Link]

- Google Patents. EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene.

-

PrepChem.com. Preparation of 4-chlorobenzyl chloride. [Link]

- Google Patents. US3996274A - Method for producing chlorobenzoyl chloride.

- Google Patents.

-

Anshul Specialty Molecules. 4-Chlorobenzoyl Chloride. [Link]

-

PubChem - National Institutes of Health (NIH). 1-Chloro-4-(chloromethyl)benzene. [Link]

-

ChemSynthesis. 1-chloro-4-(dichloromethyl)benzene. [Link]

-

PrepChem.com. Preparation of 1-chloro-2-(dichloromethyl)benzene. [Link]

- Google Patents.

-

Indian Academy of Sciences. Classroom. [Link]

-

MDPI. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]

-

Wikipedia. Chlorotoluene. [Link]

-

NIST WebBook. Benzene, 1-chloro-4-(trichloromethyl)-. [Link]

Sources

- 1. 4-Chlorobenzoyl Chloride [anshulchemicals.com]

- 2. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-chloro-1-(dichloromethyl)benzene | 13940-94-8 [chemicalbook.com]

- 4. Chlorotoluene - Wikipedia [en.wikipedia.org]

- 5. EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene - Google Patents [patents.google.com]

- 6. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Photochlorination - Wikipedia [en.wikipedia.org]

- 9. testbook.com [testbook.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzene, 1-chloro-4-(trichloromethyl)- [webbook.nist.gov]

- 14. prepchem.com [prepchem.com]

- 15. US4031144A - Chlorination of toluene - Google Patents [patents.google.com]

- 16. prepchem.com [prepchem.com]

- 17. 4-Chlorotoluene | C7H7Cl | CID 7810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Free-Radical Chlorination of p-Chlorotoluene

Introduction

The selective functionalization of C-H bonds is a cornerstone of modern organic synthesis, enabling the conversion of simple hydrocarbon feedstocks into valuable chemical intermediates. Among these transformations, the free-radical chlorination of alkyl-substituted aromatic compounds holds significant industrial importance. This guide provides a comprehensive technical overview of the free-radical chlorination of p-chlorotoluene, a reaction pivotal for the synthesis of p-chlorobenzyl chloride, a key intermediate in the production of pharmaceuticals and agrochemicals.[1][2]

This document will delve into the mechanistic underpinnings of this reaction, explore the critical experimental parameters that govern its selectivity and efficiency, and provide a detailed protocol for its execution. The content is specifically tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this transformation.

Mechanistic Deep Dive: A Tale of Three Steps

The free-radical chlorination of p-chlorotoluene proceeds via a well-established chain mechanism, which can be dissected into three distinct phases: initiation, propagation, and termination.[3][4][5] This process is typically initiated by ultraviolet (UV) light or heat, which provides the necessary energy to homolytically cleave the relatively weak Cl-Cl bond.[6]

Initiation: The Spark of Reactivity

The reaction commences with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This initiation step is endothermic and requires an external energy source.[7]

Cl₂ + hν (UV light) → 2 Cl•

The choice of initiator is critical. While UV light is common, chemical initiators like azobisisobutyronitrile (AIBN) can also be employed, particularly when thermal initiation is desired.[8]

Propagation: The Chain Reaction Unfolds

Once formed, the chlorine radical embarks on a series of self-sustaining reactions known as the propagation phase. This two-step cycle is the heart of the chlorination process.[7][9]

Step 1: Hydrogen Abstraction

A chlorine radical abstracts a hydrogen atom from the methyl group of p-chlorotoluene. This step is favored at the benzylic position due to the resonance stabilization of the resulting p-chlorobenzyl radical. The stability of this benzylic radical is a key factor driving the selectivity of the reaction, favoring substitution on the methyl group over the aromatic ring.[10][11]

p-ClC₆H₄CH₃ + Cl• → p-ClC₆H₄CH₂• + HCl

Step 2: Halogen Abstraction

The newly formed p-chlorobenzyl radical then reacts with a molecule of chlorine to yield the desired product, p-chlorobenzyl chloride, and another chlorine radical. This new chlorine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction.[12]

p-ClC₆H₄CH₂• + Cl₂ → p-ClC₆H₄CH₂Cl + Cl•

Termination: The End of the Line

The chain reaction does not continue indefinitely. When two radical species collide and combine, the chain is terminated. These termination steps are statistically less likely than propagation steps due to the low concentration of radicals in the reaction mixture.[3][13]

Possible Termination Steps:

-

2 Cl• → Cl₂

-

2 p-ClC₆H₄CH₂• → p-ClC₆H₄CH₂CH₂C₆H₄Cl-p

-

p-ClC₆H₄CH₂• + Cl• → p-ClC₆H₄CH₂Cl

It is important to note that while the third termination step does form the desired product, the primary pathway for its formation is through the propagation cycle.

Visualizing the Mechanism

The following diagram illustrates the free-radical chlorination mechanism of p-chlorotoluene.

Caption: The free-radical chlorination of p-chlorotoluene proceeds via initiation, propagation, and termination steps.

Experimental Protocol: A Step-by-Step Guide

The successful execution of the free-radical chlorination of p-chlorotoluene hinges on careful control of reaction conditions to maximize the yield of the desired monochlorinated product and minimize side reactions.[14]

Materials and Equipment

| Material/Equipment | Specifications |

| p-Chlorotoluene | Reagent grade, freshly distilled |

| Chlorine gas | Anhydrous |

| UV lamp | High-pressure mercury lamp (e.g., 400 nm wavelength)[15] |

| Three-necked round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | To prevent loss of volatile reactants and products |

| Gas inlet tube | To introduce chlorine gas below the liquid surface |

| Gas outlet/drying tube | To vent HCl gas and prevent moisture ingress |

| Magnetic stirrer and stir bar | For efficient mixing |

| Heating mantle | For temperature control |

| Sulfuric acid | For drying the chlorine gas[15] |

Experimental Workflow

The following diagram outlines the general workflow for the laboratory-scale synthesis of p-chlorobenzyl chloride.

Caption: A typical experimental workflow for the synthesis of p-chlorobenzyl chloride.

Detailed Procedure

-

Apparatus Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a drying tube or a trap for acidic gases.[15]

-

Charging the Reactor: Charge the flask with p-chlorotoluene.

-

Initiation of Reaction: Begin stirring and heat the p-chlorotoluene to reflux (boiling point of p-chlorotoluene is approximately 162 °C).[16] Once refluxing, turn on the UV lamp positioned to illuminate the reaction flask.

-

Introduction of Chlorine: Slowly bubble dry chlorine gas through the refluxing p-chlorotoluene.[8] The rate of chlorine addition should be carefully controlled to avoid excessive polychlorination.[12]

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them by gas chromatography (GC) to determine the relative amounts of starting material, desired product, and byproducts. Alternatively, the density of the reaction mixture can be monitored; an increase in density indicates the formation of the heavier chlorinated product.[8]

-

Reaction Completion and Work-up: Once the desired conversion is achieved, turn off the UV lamp and stop the flow of chlorine gas. Allow the reaction mixture to cool to room temperature.

-

Purification: The crude p-chlorobenzyl chloride is then purified by fractional distillation under reduced pressure. The fraction boiling between 216-222 °C is collected.[15]

Factors Influencing Selectivity and Yield

Achieving a high yield of p-chlorobenzyl chloride while minimizing the formation of byproducts is paramount. Several factors critically influence the outcome of the reaction.

Temperature

The reaction is typically carried out at the reflux temperature of p-chlorotoluene. Higher temperatures can lead to increased rates of side reactions, including further chlorination of the methyl group to form p-chlorobenzal chloride and p-chlorobenzotrichloride, as well as chlorination of the aromatic ring.[12][17]

Chlorine Concentration

The concentration of chlorine in the reaction mixture is a crucial parameter. A high concentration of chlorine will favor polychlorination.[12] Therefore, a slow and controlled addition of chlorine gas is essential for maximizing the yield of the monochlorinated product.

Initiator

The choice and intensity of the initiator (UV light or chemical initiator) affect the concentration of chlorine radicals. A higher initiator concentration can lead to a higher rate of reaction but may also increase the likelihood of termination reactions and byproduct formation.

Reaction Time

The reaction time needs to be optimized to achieve a reasonable conversion of the starting material without promoting the formation of significant amounts of polychlorinated products.

Conclusion

The free-radical chlorination of p-chlorotoluene is a robust and industrially relevant method for the synthesis of p-chlorobenzyl chloride. A thorough understanding of the underlying three-step radical chain mechanism, coupled with precise control over experimental parameters such as temperature, chlorine concentration, and reaction time, is essential for maximizing the yield and purity of the desired product. This guide provides the foundational knowledge and practical insights necessary for researchers and professionals to effectively utilize this important chemical transformation.

References

-

ChemBK. para chlorobenzyl chloride. [Link]

-

NurdRage. (2016, August 6). Make p-chlorobenzyl chloride (from para-chlorotoluene) 3rd step in making pyrimethamine. [Link]

-

Aakash Institute. Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. [Link]

-

Wikipedia. Toluene. [Link]

-

University of Calgary. Ch 11 : Halogenation of alkyl benzenes. [Link]

-

University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

-

Pearson. Propose a mechanism that shows why p-chlorotoluene reacts with so.... [Link]

-

Lumen Learning. 18.4. Radical reactions in practice | Organic Chemistry II. [Link]

-

Save My Exams. Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. [Link]

- Google Patents. CN101182285A - The manufacture method of p-chlorobenzyl alcohol.

-

Resonance. Classroom. [Link]

-

Chemistry LibreTexts. 5.5. The Free-Radical Chain Reaction. [Link]

-

B.Osunstate. Toluene Chlorination: Reaction With Cl2 And Light. [Link]

-

Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]

-

Chemistry Steps. Initiation Propagation Termination in Radical Reactions. [Link]

-

Organic Syntheses Procedure. Benzoyl chloride, o-chloro. [Link]

-

YouTube. UCF CHM2210 - Chapter10.5 - Propagation and Termination Steps. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Directive effects in benzylic hydrogen atom abstraction. Part V. Halogenation of benzyl chlorides and α-substituted toluenes. [Link]

-

YouTube. Side Chain Chlorination on Toluene | Radical Chemistry | JEE Main 2019, 2024. [Link]

-

ResearchGate. Evaluation of selectivity of toluene in benzyl chloride and benzal.... [Link]

-

MDPI. Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. [Link]

-

Chemguide. free radical substitution in the methylbenzene and chlorine reaction. [Link]

-

Organic Syntheses Procedure. p. 170. [Link]

- Google Patents. US4269674A - Method of preparing para-chlorotoluene.

-

Master Organic Chemistry. Free Radical Reactions - Chlorination of Methane. [Link]

-

YouTube. 10.1 Free Radical Halogenation | Organic Chemistry. [Link]

-

MDPI. Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. [Link]

-

Journal of the American Chemical Society. Polar and Solvent Effects on Homolytic Abstraction of Benzylic Hydrogen of Substituted Toluenes by t-Butoxy Radical. [Link]

-

Wikipedia. Free-radical halogenation. [Link]

-

MDPI. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]

-

Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

-

YouTube. Kinetics of Radical Halogenation Reactions. [Link]

Sources

- 1. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]

- 8. chembk.com [chembk.com]

- 9. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 10. Toluene - Wikipedia [en.wikipedia.org]

- 11. theses.gla.ac.uk [theses.gla.ac.uk]

- 12. Toluene Chlorination: Reaction With Cl2 And Light [business.osunstate.gov.ng]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to 1-chloro-4-(dichloromethyl)benzene: Properties, Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini]

Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-chloro-4-(dichloromethyl)benzene, a versatile chlorinated aromatic compound. The document delves into its chemical and physical properties, detailed structural characteristics, and common synthetic methodologies. Furthermore, it explores its applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, alongside a thorough discussion of safety and handling protocols. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in organic synthesis and drug development.

Introduction

1-chloro-4-(dichloromethyl)benzene, also known as 4-chlorobenzal chloride or α,α,4-trichlorotoluene, is a significant chemical intermediate.[1] Its structure, featuring a benzene ring substituted with a chlorine atom and a dichloromethyl group in a para arrangement, imparts a unique reactivity profile that is leveraged in various synthetic applications. The presence of the reactive dichloromethyl group makes it a valuable precursor for the introduction of the 4-chlorobenzylidene moiety or for further functionalization to create more complex molecular architectures.[2] This guide will provide an in-depth analysis of its core chemical and physical attributes, structural details, synthesis, and key applications.

Chemical and Physical Properties

1-chloro-4-(dichloromethyl)benzene is a colorless to light yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 13940-94-8 | [1][3] |

| Molecular Formula | C₇H₅Cl₃ | [1] |

| Molecular Weight | 195.47 g/mol | [1] |

| Appearance | Colorless to light yellow liquid/oil | [1] |

| Boiling Point | 234 °C at 760 mmHg; 108 °C at 1.33 kPa | [1] |

| Density | 1.384 - 1.39 g/cm³ at 20 °C | [1] |

| Refractive Index | ~1.5670 (estimate) | [1] |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. | [1] |

Structural Analysis

The molecular structure of 1-chloro-4-(dichloromethyl)benzene is fundamental to its reactivity. The benzene ring is substituted at the 1- and 4-positions with a chlorine atom and a dichloromethyl group, respectively.

Molecular Geometry

Diagram of the chemical structure of 1-chloro-4-(dichloromethyl)benzene.

Sources

Spectroscopic C-h-a-r-a-c-t-e-r-i-z-a-t-i-o-n of 1-Chloro-4-(dichloromethyl)benzene: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-chloro-4-(dichloromethyl)benzene, a chlorinated aromatic compound of interest to researchers in synthetic chemistry and drug development. Due to the limited availability of experimentally-derived spectra in the public domain, this guide presents a detailed examination based on predicted data from validated computational models and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction to 1-Chloro-4-(dichloromethyl)benzene

1-Chloro-4-(dichloromethyl)benzene, also known by synonyms such as p-chlorobenzal chloride and 4,α,α-trichlorotoluene, is a substituted toluene derivative. Its chemical structure, featuring a dichloromethyl group and a chlorine atom on the benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is crucial for its unambiguous identification, purity assessment, and understanding its chemical behavior.

Molecular Structure:

Caption: Molecular structure of 1-chloro-4-(dichloromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for 1-chloro-4-(dichloromethyl)benzene.

Note on Predicted Data: The following NMR data are predicted by computational algorithms and have not been experimentally verified from publicly available sources. These predictions serve as a reliable guide for what to expect in an experimental spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two main regions of interest: the aromatic region and the signal from the dichloromethyl proton.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| -CHCl₂ | 7.5 - 7.7 |

| Aromatic H | 7.3 - 7.6 |

Interpretation:

-

Dichloromethyl Proton (-CHCl₂): The single proton on the dichloromethyl group is expected to appear as a singlet significantly downfield, in the range of 7.5-7.7 ppm. This pronounced downfield shift is due to the strong electron-withdrawing effect of the two adjacent chlorine atoms and the aromatic ring.

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm). Due to the substitution pattern, they will likely present as a complex multiplet or as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chlorine atom will be electronically distinct from those ortho to the dichloromethyl group, leading to this splitting pattern.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| -CHCl₂ | ~70 |

| Aromatic C-Cl | ~135 |

| Aromatic C-C(Cl)₂ | ~140 |

| Aromatic C-H | 128 - 132 |

Interpretation:

-

Dichloromethyl Carbon (-CHCl₂): This carbon is expected to resonate around 70 ppm, shifted downfield due to the attachment of two chlorine atoms.

-

Aromatic Carbons: The benzene ring will show four distinct signals. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the dichloromethyl group (C-C(Cl)₂) will be quaternary and appear at the lower field end of the aromatic region (~135-140 ppm). The two sets of protonated aromatic carbons will appear in the typical aromatic region of 128-132 ppm.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of 1-chloro-4-(dichloromethyl)benzene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-chloro-4-(dichloromethyl)benzene is expected to be characterized by absorptions corresponding to aromatic C-H bonds, C-C bonds within the benzene ring, and C-Cl bonds.

| Expected IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-H bend (in-plane) | 1300 - 1000 |

| C-H bend (out-of-plane) | 900 - 675 |

| C-Cl stretch | 800 - 600 |

Interpretation:

-

Aromatic C-H Stretching: Look for weak to medium bands in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds on a benzene ring.

-

Aromatic C=C Stretching: A series of sharp, medium-intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ are indicative of the carbon-carbon double bonds within the aromatic ring.

-

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will appear in the fingerprint region. The out-of-plane bending bands can be particularly informative about the substitution pattern of the benzene ring.

-

C-Cl Stretching: Strong absorptions in the 800-600 cm⁻¹ region are expected for the C-Cl stretching vibrations of both the chloro and dichloromethyl groups.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: As 1-chloro-4-(dichloromethyl)benzene is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected to show a characteristic isotopic cluster due to the presence of three chlorine atoms. The relative abundance of the isotopes of chlorine (³⁵Cl and ³⁷Cl) will result in a pattern of peaks at M, M+2, M+4, and M+6.

-

Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through the loss of chlorine atoms and the dichloromethyl group.

Plausible Fragmentation Pathway:

solubility of 1-chloro-4-(dichloromethyl)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-chloro-4-(dichloromethyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-chloro-4-(dichloromethyl)benzene (CAS No. 13940-94-8), a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper establishes a robust predictive framework based on fundamental physicochemical principles. We delve into the structural and electronic properties of the molecule to forecast its behavior in a range of common organic solvents. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data under specific laboratory conditions. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solubility for process optimization, reaction design, and formulation development.

Introduction to 1-chloro-4-(dichloromethyl)benzene

1-chloro-4-(dichloromethyl)benzene is a halogenated aromatic hydrocarbon with the chemical formula C₇H₅Cl₃.[1] Its structure consists of a benzene ring substituted with a chlorine atom and a dichloromethyl group at the para position (positions 1 and 4, respectively).

Key Physicochemical Properties:

-

Molecular Formula: C₇H₅Cl₃[1]

-

Molecular Weight: 195.47 g/mol [1]

-

Appearance: Liquid[1]

-

Boiling Point: 234°C[1]

The dual functionality of chloro and dichloromethyl groups makes it a versatile intermediate in organic synthesis. For instance, it is known to be an impurity formed during the synthesis of Benoxaprofen, a non-steroidal anti-inflammatory agent.[1] A thorough understanding of its solubility is paramount for controlling reaction kinetics, designing effective purification strategies such as recrystallization, and formulating solvent systems for analytical applications.

Foundational Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[2][3] Solubility depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[3]

The structure of 1-chloro-4-(dichloromethyl)benzene imparts a mixed polarity. The benzene ring is inherently nonpolar, favoring interactions with other nonpolar molecules through van der Waals forces. However, the three highly electronegative chlorine atoms create significant C-Cl bond dipoles, introducing polar character to the molecule. While the symmetrical para-substitution of the chloro and dichloromethyl groups might reduce the overall molecular dipole moment compared to other isomers, the molecule is not entirely nonpolar. Therefore, its solubility profile is expected to be nuanced, showing an affinity for solvents of low to moderate polarity.

Factors influencing the solubility of substituted benzenes include:

-

Polarity: The presence of polar substituents can increase solubility in polar solvents.[4]

-

Hydrogen Bonding: The absence of hydrogen bond-donating groups in 1-chloro-4-(dichloromethyl)benzene means it cannot act as a hydrogen bond donor, limiting its solubility in highly protic solvents like water.[4]

-

Temperature: The solubility of solids in liquids generally increases with temperature, although exceptions exist.[3]

-

Molecular Size: In homologous series, larger molecules often exhibit lower solubility.[5]

Predicted Solubility Profile

Given the scarcity of published quantitative data, the following table provides a predicted qualitative solubility profile for 1-chloro-4-(dichloromethyl)benzene in common organic solvents, based on the principles outlined above. These predictions are grounded in the general behavior of chlorinated hydrocarbons and substituted aromatic compounds.[2][6]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to High | The nonpolar benzene ring will interact favorably with nonpolar alkane solvents via London dispersion forces. |

| Nonpolar Aromatic | Toluene, Benzene | High | Strong π-stacking and van der Waals interactions between the aromatic rings of the solute and solvent lead to excellent compatibility. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF) | High | These solvents possess moderate polarity and can engage in dipole-dipole interactions with the C-Cl bonds of the solute without the competing network of hydrogen bonds. DCM is often an excellent solvent for chlorinated compounds. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The strong hydrogen bonding network of alcohols is only partially disrupted by the solute, which cannot reciprocate as a hydrogen bond donor. Solubility is expected to be limited. |

| Aqueous | Water | Very Low / Insoluble | The molecule's significant nonpolar character and inability to form hydrogen bonds with water lead to very poor aqueous solubility, a common feature of chlorinated hydrocarbons.[2][6] |

Experimental Protocol for Solubility Determination

To overcome the lack of quantitative data, researchers can employ a reliable gravimetric method to determine the solubility of 1-chloro-4-(dichloromethyl)benzene in a solvent of interest. This protocol is designed as a self-validating system for generating accurate and reproducible results.[7][8]

Materials and Equipment

-

1-chloro-4-(dichloromethyl)benzene (solute)

-

Selected organic solvent

-

Analytical balance (± 0.0001 g)

-

Variable temperature shaker or magnetic stirrer with hotplate

-

Temperature probe

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or watch glasses

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of 1-chloro-4-(dichloromethyl)benzene to a known volume or mass of the chosen solvent in a sealed glass vial. An excess is critical to ensure equilibrium with the solid phase is achieved. b. Place the vial in a shaker or on a stirrer at a constant, recorded temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Sample Isolation: a. After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours at the same constant temperature. b. Carefully draw a specific volume (e.g., 1.00 mL) of the clear supernatant into a syringe. c. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed (to four decimal places) evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation: a. Place the evaporating dish in a well-ventilated fume hood to allow the solvent to evaporate.[8] b. Gentle heating in a drying oven at a temperature well below the solvent's boiling point and the solute's boiling point can accelerate this process.[8]

-

Data Collection & Calculation: a. Once the solvent has completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent traces until a constant mass is achieved. b. Weigh the evaporating dish containing the dried solute on the same analytical balance. c. The solubility can be calculated using the following formula:

Solubility (g / 100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of filtrate in mL) * 100

Experimental Workflow Diagram

Caption: Gravimetric Solubility Determination Workflow

Visualization of Solubility Principles

The following diagram illustrates the governing principle of "like dissolves like" by visualizing the predicted interactions between 1-chloro-4-(dichloromethyl)benzene and different solvent classes.

Caption: Predicted Solute-Solvent Interactions

Conclusion and Practical Implications

For professionals in research and development, this understanding is critical:

-

Chemical Synthesis: Selecting an appropriate solvent in which reactants are soluble but potential byproducts are not can drive reaction efficiency and simplify purification.

-

Purification: The predicted difference in solubility across solvent classes is key to developing effective recrystallization protocols. A solvent system can be designed where the compound is soluble at high temperatures but precipitates upon cooling, leaving impurities behind.

-

Formulation: For applications requiring the compound to be in a liquid state, this guide provides a clear rationale for choosing suitable solvents that ensure stability and homogeneity.

The provided experimental protocol offers a robust and reliable method for researchers to determine the precise solubility of 1-chloro-4-(dichloromethyl)benzene under their specific process conditions, enabling data-driven optimization and innovation.

References

- Predicting Aqueous Solubility of Chlorinated Hydrocarbons by the MCI Approach. MDPI.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- 1,2-dichloro-4-(chloromethyl)benzene - Solubility of Things.

- Experiment: Solubility of Organic & Inorganic Compounds.

- 4-chloro-1-(dichloromethyl)benzene | 13940-94-8. ChemicalBook.

- An In-depth Technical Guide to the Solubility of 1,4-Dichlorobenzene in Organic Solvents. Benchchem.

-

How do you know if substituted benzene is soluble in organic or aqueous solvent. - Reddit. Available from: [Link]

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. 4-chloro-1-(dichloromethyl)benzene | 13940-94-8 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. chem.ws [chem.ws]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Chlorobenzal Chloride (CAS 13940-94-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzal chloride, with the CAS registry number 13940-94-8, is a significant chlorinated aromatic compound.[1][2][3][4][5][6][7][8] Also known by synonyms such as 1-chloro-4-(dichloromethyl)benzene and p-chlorobenzylidene chloride, this compound is a key intermediate in various organic syntheses.[1][2][4][5] Its utility is particularly notable in the production of pharmaceuticals and agrochemicals.[1] The reactivity of this compound is primarily due to the dichloromethyl group attached to the chlorophenyl ring, making it a valuable precursor for further chemical modifications. This guide provides a comprehensive overview of its physical and chemical properties, essential for its safe and effective handling in a laboratory and industrial setting.

Chemical Identity and Structure

The molecular formula for 4-Chlorobenzal chloride is C7H5Cl3.[1][2][3][5] It has a molecular weight of approximately 195.47 g/mol .[2][3][5] The structure features a benzene ring substituted with a chlorine atom and a dichloromethyl group at the para position.

Molecular Structure of 4-Chlorobenzal Chloride

Caption: 2D structure of 4-Chlorobenzal chloride.

Physical and Chemical Properties

4-Chlorobenzal chloride is typically a colorless to pale yellow liquid with a pungent odor.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C7H5Cl3 | [1][2][3][5] |

| Molecular Weight | 195.47 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Density | 1.384 g/cm³ | [2][5] |

| Boiling Point | 244.1 °C at 760 mmHg | [2][5] |

| Flash Point | 154.4 °C | [2][5] |

| Vapor Pressure | 0.0483 mmHg at 25°C | [2][5] |

| Refractive Index | 1.561 | [2][5] |

| InChI | InChI=1/C7H5Cl3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | [1][2] |

| SMILES | C(Cl)(Cl)C1=CC=C(Cl)C=C1 | [1] |

Reactivity and Synthetic Applications

The presence of the dichloromethyl group makes 4-Chlorobenzal chloride a reactive compound, particularly in nucleophilic substitution reactions.[1] The carbon atom of the dichloromethyl group is electrophilic and readily attacked by nucleophiles. This reactivity is central to its role as an intermediate in organic synthesis.

A primary application of 4-Chlorobenzal chloride is in the synthesis of other molecules, including various pharmaceuticals and agrochemicals.[1] For instance, it can be hydrolyzed to form 4-chlorobenzaldehyde, a widely used building block in the chemical industry.

Hydrolysis of 4-Chlorobenzal Chloride to 4-Chlorobenzaldehyde

Caption: Reaction scheme for the hydrolysis of 4-Chlorobenzal chloride.

Safety and Handling

4-Chlorobenzal chloride is classified as a hazardous substance and should be handled with appropriate safety precautions.[1] It can cause skin and respiratory irritation.[1] Therefore, it is crucial to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area or under a fume hood when handling this chemical.[1]

Conclusion

4-Chlorobenzal chloride (CAS 13940-94-8) is a versatile and reactive chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its physical and chemical properties, as well as its reactivity and handling requirements, is essential for its safe and effective use in research and development.

References

-

PubChem. 4-Chlorobenzal chloride | C7H5Cl3 | CID 84110. National Institutes of Health. [Link]

-

Pharmaffiliates. CAS No : 13940-94-8| Chemical Name : 4-Chlorobenzal Chloride. [Link]

-

Chemsrc. 4-chloro-1-(dichloromethyl)benzene | CAS#:13940-94-8. [Link]

-

PubChemLite. 13940-94-8 (C7H5Cl3). [Link]

-

Venkatasai Life Sciences. 1-(4-Hydroxyphenyl)piperazine | 56621-48-8. [Link]

-

ChemSigma. 4-chloro-1-(dichloromethyl)benzene [ 13940-94-8 ]. [Link]

Sources

- 1. CAS 13940-94-8: 4-Chlorobenzyldichloride | CymitQuimica [cymitquimica.com]

- 2. 4-Chlorobenzyldichloride | 13940-94-8 [chemnet.com]

- 3. 4-Chlorobenzal chloride 98% | CAS: 13940-94-8 | AChemBlock [achemblock.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-chloro-1-(dichloromethyl)benzene | CAS#:13940-94-8 | Chemsrc [chemsrc.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-chloro-1-(dichloromethyl)benzene | 13940-94-8 [chemicalbook.com]

- 8. 13940-94-8 Cas No. | 4-Chlorobenzal chloride | Apollo [store.apolloscientific.co.uk]

electrophilic aromatic substitution of 1-chloro-4-(dichloromethyl)benzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Chloro-4-(dichloromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 1-chloro-4-(dichloromethyl)benzene (CAS No: 13940-94-8).[1][2] This substrate presents a unique case study in aromatic chemistry due to the competing electronic effects of its two substituents: a weakly deactivating, ortho-, para-directing chloro group and a strongly deactivating, meta-directing dichloromethyl group. This document elucidates the theoretical underpinnings of the substrate's reactivity and regioselectivity, offers detailed experimental protocols for key EAS reactions, and discusses the inherent limitations, particularly concerning Friedel-Crafts reactions. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep, practical understanding of this challenging transformation.

Introduction: The Dichotomy of 1-Chloro-4-(dichloromethyl)benzene in EAS

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The outcome of these reactions is profoundly influenced by the electronic nature of the substituents already present on the ring.[3] 1-Chloro-4-(dichloromethyl)benzene is a compelling substrate as it features two electron-withdrawing groups that significantly deactivate the aromatic ring towards electrophilic attack. The chloro group, while deactivating, directs incoming electrophiles to the ortho and para positions. Conversely, the dichloromethyl group exerts a powerful deactivating effect and directs to the meta position.[4] This guide dissects the interplay of these competing influences to predict and control the outcomes of EAS reactions.

Theoretical Analysis: Predicting Regioselectivity

The regiochemical outcome of any EAS reaction on 1-chloro-4-(dichloromethyl)benzene is a direct consequence of the electronic properties of its substituents.

-

Chloro Group (-Cl): This substituent is weakly deactivating. Its electron-withdrawing inductive effect (-I) reduces the overall electron density of the ring. However, the lone pairs on the chlorine atom can participate in resonance (+R), which enriches the electron density at the ortho and para positions. This resonance effect, while weaker than the inductive pull, is sufficient to direct incoming electrophiles to these positions.

-

Dichloromethyl Group (-CHCl₂): This is a potent deactivating group. The two chlorine atoms on the benzylic carbon create a strong electron-withdrawing inductive effect (-I), which significantly diminishes the nucleophilicity of the benzene ring.[4] This group is a meta-director, as attack at the meta position avoids placing the positive charge of the sigma complex intermediate directly adjacent to the electron-withdrawing group.[3][5]

Competing Influences and Predicted Outcome

The chloro group directs an incoming electrophile to the C2 and C6 positions (ortho). The C4 position (para) is already substituted. The dichloromethyl group directs to the C3 and C5 positions (meta). It is important to note that the C3 and C5 positions are also ortho and meta to the chlorine, respectively.

The overall reactivity of the ring is substantially reduced, necessitating more forceful reaction conditions compared to benzene.[4] The position of substitution will be a delicate balance between the directing effects. Attack at C3 (and C5) is meta to the strongly deactivating -CHCl₂ group and ortho to the weakly deactivating -Cl group. This position is generally favored in strongly deactivated systems.

Sources

reactivity of the dichloromethyl group on a benzene ring

An In-depth Technical Guide to the Reactivity of the Dichloromethyl Group on a Benzene Ring

Authored by: Gemini, Senior Application Scientist

Abstract

The dichloromethyl group attached to a benzene ring, a structural motif found in benzal chlorides, represents a cornerstone of synthetic organic chemistry. Its utility is derived from the dual reactivity inherent in the molecule: the highly susceptible benzylic dihalide and the electronically modified aromatic nucleus. This guide provides a comprehensive exploration of the synthesis, reactivity, and applications of dichloromethylarenes. We will delve into the mechanistic underpinnings of its characteristic transformations, including nucleophilic substitutions, hydrolysis to aldehydes, and the influence of the dichloromethyl group on electrophilic aromatic substitution. Detailed, field-proven experimental protocols, quantitative data, and logical workflow diagrams are presented to equip researchers, scientists, and drug development professionals with the technical insights required to effectively harness the synthetic potential of this versatile functional group.

Introduction: The Dichloromethylarene as a Synthetic Linchpin

A dichloromethylarene, commonly known as a benzal chloride or benzylidene chloride, is an aromatic compound where a dichloromethyl (-CHCl₂) group is directly attached to a benzene ring. This functional group serves as a masked aldehyde, providing a robust and shelf-stable precursor to a wide array of benzaldehyde derivatives. These aldehydes are, in turn, critical starting materials in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.

The primary locus of reactivity is the benzylic carbon, which is rendered highly electrophilic by the two electron-withdrawing chlorine atoms. This makes it a prime target for nucleophilic attack. Simultaneously, the -CHCl₂ group exerts a strong inductive electron-withdrawing effect on the benzene ring, deactivating it towards electrophilic attack and directing incoming electrophiles to the meta position. Understanding this dichotomy is crucial for strategic synthetic planning.

Synthesis of Dichloromethylarenes

The industrial and laboratory-scale synthesis of dichloromethylarenes is dominated by the free-radical chlorination of the corresponding toluene derivative. An alternative, often cleaner, laboratory method involves the direct chlorination of a benzaldehyde.

Pathway 1: Free-Radical Chlorination of Toluenes

This is the most common commercial method for producing benzaldehydes from toluenes.[1][2] The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light, where hydrogen atoms on the methyl group are sequentially replaced by chlorine.[3][4]

The reaction progresses from toluene to (chloromethyl)benzene (benzyl chloride), then to (dichloromethyl)benzene (benzal chloride).[3] A significant challenge is preventing over-chlorination to the (trichloromethyl)benzene (benzotrichloride) byproduct.[4][5] Therefore, careful control of the chlorine stoichiometry and reaction monitoring are essential.

Caption: Synthetic pathway via free-radical chlorination of toluene.

Experimental Protocol 1: Synthesis of 1-Chloro-2-(dichloromethyl)benzene from 2-Chlorotoluene[6]

-

Materials: 2-chlorotoluene (254 g, 2 mol), phosphorus trichloride (2 g), chlorine gas.

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, and a reflux condenser connected to a gas absorption trap for HCl.

-

Procedure:

-

Charge the flask with 2-chlorotoluene and phosphorus trichloride.

-

Heat the stirred mixture to 130 °C.

-

Introduce a steady stream of dry chlorine gas through the inlet tube. The reaction is exothermic, and the temperature will rise to 160-170 °C.

-

Monitor the reaction progress by weighing the flask. Continue chlorination until the mass has increased by 136-137 g.

-

Stop the chlorine flow and continue heating to boil off any dissolved HCl.

-

Cool the reaction mixture. The crude product can be used directly or purified by vacuum distillation.

-

Pathway 2: Chlorination of Benzaldehydes

For laboratory preparations where purity is paramount, the conversion of a benzaldehyde to its corresponding dichloromethylarene using a chlorinating agent like phosphorus pentachloride (PCl₅) is a valuable alternative.[4] This reaction directly replaces the carbonyl oxygen with two chlorine atoms.[4]

| Reactant | Reagent | Product | Typical Yield | Reference |

| 2-Chlorotoluene | Cl₂, PCl₃ (cat.), UV | 1-Chloro-2-(dichloromethyl)benzene | High (Industrial) | [6] |

| 2-Chlorobenzaldehyde | PCl₅ | 1-Chloro-2-(dichloromethyl)benzene | Good to Excellent | [4] |

Table 1: Common synthetic routes to dichloromethylarenes.

Core Reactivity: The Dichloromethyl Group

The benzylic C-Cl bonds of the dichloromethyl group are significantly more reactive towards nucleophiles than an aryl C-Cl bond.[6] This differential reactivity is the cornerstone of its synthetic utility.

Nucleophilic Substitution: Hydrolysis to Benzaldehydes

The most synthetically important reaction of dichloromethylarenes is their hydrolysis to form benzaldehydes.[1][6] This transformation is typically achieved by heating with water, often in the presence of an acid catalyst like sulfuric acid or a Lewis acid like zinc chloride.[6][7][8]

Mechanism: The reaction proceeds via a two-step nucleophilic substitution. The first chlorine is substituted by a hydroxyl group to form an unstable α-chloro-benzyl alcohol intermediate. This rapidly eliminates HCl to form the aldehyde. Alternatively, under acidic conditions, the reaction may proceed through a resonance-stabilized benzylic carbocation. Subsequent attack by water leads to a geminal diol, which is unstable and readily dehydrates to the final aldehyde product.

Caption: Simplified mechanism for the hydrolysis of a dichloromethylarene.

Causality in Experimental Choice: The use of concentrated sulfuric acid serves a dual purpose: it acts as a catalyst and as a dehydrating agent, helping to drive the reaction to completion.[6] Vigorous stirring is critical to create an emulsion, maximizing the interfacial area between the aqueous and organic phases, thereby increasing the reaction rate.[5]

Experimental Protocol 2: Hydrolysis of 1-Chloro-2-(dichloromethyl)benzene[6]

-

Materials: 1-Chloro-2-(dichloromethyl)benzene (250 g), concentrated sulfuric acid (500 g), crushed ice, water, dilute sodium carbonate solution, anhydrous magnesium sulfate.

-

Apparatus: A three-necked flask with a robust mechanical stirrer and a gas outlet.

-

Procedure:

-

Combine the 1-chloro-2-(dichloromethyl)benzene and concentrated sulfuric acid in the flask.

-

Stir the mixture vigorously to form a fine emulsion. A large volume of HCl gas will evolve; ensure adequate ventilation and trapping.

-

Once the initial gas evolution subsides, gently heat the mixture to 40-50 °C for approximately 2 hours, or until HCl evolution ceases.[6][7]

-

Cool the reaction mixture and carefully pour it onto a large volume of crushed ice.

-

Separate the oily organic layer.

-

Wash the organic layer sequentially with water, dilute sodium carbonate solution (to neutralize residual acid), and finally with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by vacuum distillation to yield 2-chlorobenzaldehyde.

-

| Starting Material | Conditions | Product | Yield | Reference |

| 1-Chloro-2-(dichloromethyl)benzene | H₂SO₄, 40-50 °C, 2 h | 2-Chlorobenzaldehyde | ~90% | [6] |

| 1,3-Dichloro-2-(dichloromethyl)benzene | Acidic medium, 50-55 °C | 2,6-Dichlorobenzaldehyde | 84% | [7] |

Table 2: Representative yields for the hydrolysis of dichloromethylarenes.

Other Nucleophilic Substitutions

-

Reaction with Alkoxides: In the presence of an alkoxide, such as sodium methoxide in methanol, dichloromethylarenes undergo substitution to form the corresponding acetal, for example, 1-chloro-2-(dimethoxymethyl)benzene.[6] These acetals can serve as protecting groups for the aldehyde functionality.

-

Reaction with Amines: Ammonolysis or reaction with primary/secondary amines can lead to the formation of imines, which are valuable intermediates for the synthesis of more complex amines via reduction.[6]

Reactivity of the Aromatic Ring

The dichloromethyl group profoundly influences the reactivity of the benzene ring to which it is attached.

Electronic and Directing Effects

The -CHCl₂ group is a potent electron-withdrawing group due to the strong inductive effect (-I) of the two chlorine atoms. It lacks any significant resonance-donating (+R) capability.[9][10] This has two major consequences for electrophilic aromatic substitution (EAS):

-

Deactivation: The group withdraws electron density from the π-system of the ring, making it less nucleophilic and therefore less reactive towards electrophiles.[11] Consequently, EAS reactions on dichloromethylarenes require more forcing conditions (higher temperatures, stronger catalysts) than on benzene or toluene.[11]

-

Meta-Direction: The electron withdrawal is most pronounced at the ortho and para positions. This deactivates the ortho and para positions more than the meta position, making the meta position the least deactivated and therefore the preferred site of electrophilic attack.[9][11]

A significant limitation is the failure of Friedel-Crafts alkylation and acylation reactions. The strong deactivation of the ring by the -CHCl₂ group prevents it from attacking the weakly electrophilic carbocation or acylium ion intermediates generated in these reactions.[11]

Caption: Competing directing effects in an EAS reaction on 1-chloro-2-(dichloromethyl)benzene.

Applications in Medicinal Chemistry and Drug Development

The primary value of dichloromethylarenes in drug development lies in their role as stable precursors to functionalized benzaldehydes.

-

Access to Key Pharmacophores: Benzaldehydes are versatile building blocks used to construct a multitude of heterocyclic scaffolds and introduce aryl moieties found in many active pharmaceutical ingredients (APIs). The presence of chlorine atoms, introduced via the dichloromethylarene precursor, can significantly modulate a molecule's pharmacokinetic properties (lipophilicity, metabolic stability) and pharmacodynamic properties (binding affinity).[12][13] The antidepressant sertraline, for instance, contains a 3,4-dichlorophenyl group crucial for its activity.[14]

-

Aldehyde-Mediated Transformations: Once generated, the aldehyde can undergo a vast range of transformations central to drug synthesis, including:

-

Reductive amination to form benzylamines.

-

Wittig and related olefination reactions to form stilbenes and other vinylarenes.

-

Condensation reactions (e.g., Aldol, Knoevenagel) to build molecular complexity.

-

As a component in multicomponent reactions (e.g., Ugi, Passerini).

-

While not a formylation agent itself, the chemistry of dichloromethylarenes is conceptually related to formylation reactions like the Rieche formylation , which uses dichloromethyl methyl ether and a Lewis acid to introduce an aldehyde group onto electron-rich aromatic compounds.[15][16][17]

Conclusion

The dichloromethyl group on a benzene ring is a powerful and versatile functional group for chemical synthesis. Its reactivity is dominated by the facile nucleophilic displacement of its benzylic chlorines, providing an exceptionally reliable and high-yielding route to benzaldehydes. Concurrently, its strong electron-withdrawing nature deactivates the aromatic ring and directs electrophilic substitutions to the meta-position, a feature that must be carefully considered in multi-step syntheses. For researchers in drug discovery, mastering the chemistry of dichloromethylarenes provides access to a vast chemical space of aromatic aldehydes, which are indispensable starting materials for the construction of novel therapeutic agents.

References

- An In-depth Technical Guide to the Reactivity of 1-Chloro-2-(dichloromethyl)benzene with Nucleophiles. (2025). Benchchem.

- Preparation of 2,6-dichlorobenzaldehyde. (n.d.). PrepChem.com.

- How to arrange these compounds from most reactive toward electrophilic arom

- Rieche formyl

- Formylation - Common Conditions. (n.d.). organic-chemistry.org.

- Rieche Formyl

- Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. (2025). ChemInform.

- Electron Density of Aromatic Rings - Effect of Methyl Groups. (2001).

- Why are DCM and chloroform so resistant towards nucleophilic substitution?. (2014). Chemistry Stack Exchange.

- Halogenation of Benzene and Methylbenzene. (2023). Chemistry LibreTexts.

- Double formylation of mesitylene. (2025).

- Troubleshooting incomplete hydrolysis of 1-chloro-2-(dichloromethyl)benzene. (2025). Benchchem.

- Application Notes and Protocols: Electrophilic Aromatic Substitution on 1-Chloro-2-(dichloromethyl)benzene. (2025). Benchchem.

- Commercial Method of Preparation of Benzaldehyde

- Application Notes and Protocols for (2R)-2-(3,4-Dichlorophenyl)oxirane in Medicinal Chemistry. (2025). Benchchem.

- The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. (2025). Benchchem.

- toluene --> benzaldehyde. (2005). Sciencemadness Discussion Board.

- Methods to Prepare Benzaldehyde

- Dichloromethane (DCM) Synthesis by Reduction of TCM. (2023). YouTube.

- One-pot aminobenzylation of aldehydes with toluenes. (n.d.).

- Resonance and Inductive Effects. (2006). University of Calgary.

- Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry.

- Substitution Reactions of Benzene and Other Arom

- Applications of Dichlorobenzenetriol in Medicinal Chemistry: An Overview. (2025). Benchchem.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

- Preparation method of 2, 6-dichlorobenzaldehyde. (2013).

- Nucleophilic substitution reactions. (n.d.). Khan Academy.

- SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br C

- Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.

- What is nucleophilic substitution?. (n.d.). Chemguide.

- Nucleophilic Reactions of Benzene Deriv

- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry.

- Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. (n.d.). Organic Letters.

- Recent applications of click chemistry in drug discovery. (n.d.). PubMed.

- Lecture for Lesson IV.14: Oxidation and Reduction of Substituents on Benzene Rings. (2020). YouTube.

- Reaction mechanism of dichloromethane oxidation on LaMnO 3 perovskite. (n.d.). PubMed.

- Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromin

Sources

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 9. quora.com [quora.com]

- 10. chem.ualberta.ca [chem.ualberta.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]